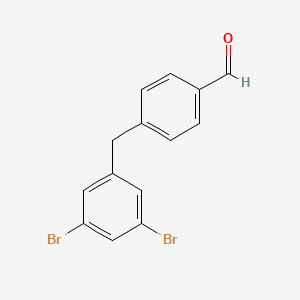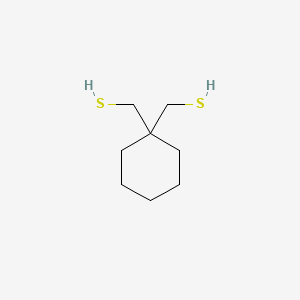
(Cyclohexane-1,1-diyl)dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Cyclohexane-1,1-diyl)dimethanethiol is an organic compound with the molecular formula C8H16S2. It is a derivative of cyclohexane, where two methanethiol groups are attached to the 1,1-positions of the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexane-1,1-diyl)dimethanethiol typically involves the reaction of cyclohexane-1,1-diyldimethanol with thiolating agents. One common method is the reaction of cyclohexane-1,1-diyldimethanol with thionyl chloride to form the corresponding dichloride, which is then treated with sodium hydrosulfide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Cyclohexane-1,1-diyl)dimethanethiol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Cyclohexane-1,1-diyldimethanol.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
(Cyclohexane-1,1-diyl)dimethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclohexane-1,1-diyl)dimethanethiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the formation of disulfide bonds or other covalent modifications, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,1-diyldimethanol: The alcohol counterpart of (Cyclohexane-1,1-diyl)dimethanethiol.
Cyclohexane-1,1-diyldimethylamine: An amine derivative with similar structural features.
Cyclohexane-1,1-diyldimethyl ether: An ether derivative with similar structural features.
Uniqueness
This compound is unique due to its thiol groups, which impart distinct reactivity compared to its alcohol, amine, and ether counterparts. This makes it particularly useful in applications requiring thiol-specific chemistry.
Properties
CAS No. |
56472-19-6 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
[1-(sulfanylmethyl)cyclohexyl]methanethiol |
InChI |
InChI=1S/C8H16S2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 |
InChI Key |
HRSPMOZFFLQNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CS)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


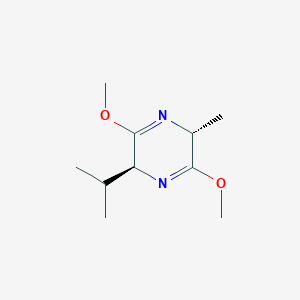
![N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({[bis(propan-2-yl)amino](methoxy)phosphanyl}oxy)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide](/img/structure/B13886677.png)
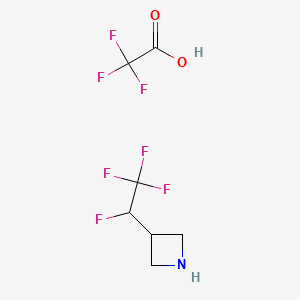
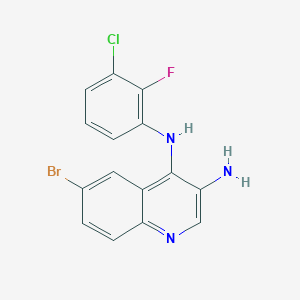
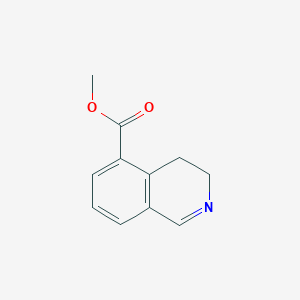
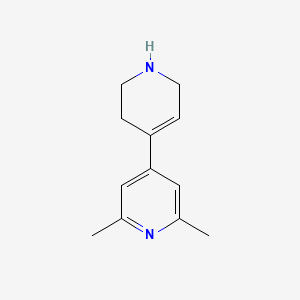
![1-Vinyl-2-oxa-4-azabicyclo[3.1.1]heptan-3-one](/img/structure/B13886700.png)

![1-[4-(aminomethyl)phenyl]-2(1H)-Pyridinone](/img/structure/B13886719.png)
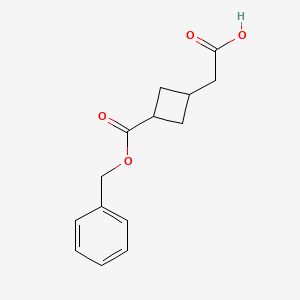
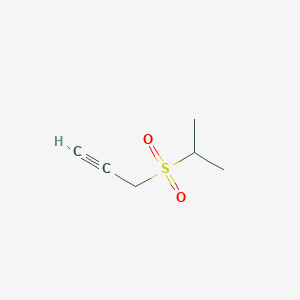
![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide](/img/structure/B13886742.png)
![2-[2-[4-(aminomethyl)pyridin-2-yl]oxyethoxy]-N,N-dimethylethanamine](/img/structure/B13886748.png)
